Allyl octanoate - d2
Description
Allyl octanoate (CAS 4230-97-1), also known as allyl caprylate, is an aliphatic ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. Its structure consists of an allyl group (CH₂=CHCH₂O) esterified with octanoic acid (caprylic acid) . Key synonyms include 2-propenyl octanoate, octanoic acid allyl ester, and FEMA No. 2037, a designation indicating its use as a flavoring agent .
Properties
CAS No. |
1335401-54-1 |
|---|---|
Molecular Formula |
C11H18D2O2 |
Molecular Weight |
186.29 |
Purity |
95% min. |
Synonyms |
Allyl Octanoate - d2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
- Boiling Point : 234°C
- Density : 0.883 g/cm³
- SMILES : C(CCCCCCC)(OCC=C)=O
- InChI Key : PZGMUSDNQDCNAG-UHFFFAOYSA-N .
Comparison with Similar Compounds
The following section compares allyl octanoate with structurally related esters, focusing on molecular properties, applications, and toxicological data.
Structural and Functional Analogues
Table 1: Key Properties of Allyl Octanoate and Analogues
*Estimated based on homologous series; †Predicted value.
Key Observations:
- Chain Length and Volatility: Shorter-chain esters (e.g., allyl hexanoate) exhibit lower boiling points and higher volatility, making them suitable for applications requiring rapid aroma release. Allyl octanoate’s longer chain enhances persistence in complex matrices like tobacco .
- Flavor Profile: Allyl heptanoate and hexanoate contribute "buttery-fruit" and "hot, chemical" notes, respectively, while allyl octanoate provides a sweeter, caramel-like profile .
Performance in Kinetic Models
Table 2: Predicted vs. Experimental Normalized Peak Areas (×10⁷)
| Compound | Predicted Values | Experimental Values | Deviation (%) | |
|---|---|---|---|---|
| Ethyl octanoate | 14 | 12 | 14.3 | |
| Allyl hexanoate | 4 | 2 | 50.0 | |
| Allyl octanoate | 2 | 0 | 100.0 |
- Allyl octanoate shows poor agreement between predicted and experimental values in alcoholic beverage models, suggesting complex degradation pathways or matrix interactions .
- Ethyl octanoate, a saturated analog, demonstrates better model fidelity (14.3% deviation), likely due to simpler reaction kinetics .
Toxicological Considerations
- Read-Across Analogs: Allyl heptanoate (CAS 142-19-8) is used as a toxicological surrogate for allyl octanoate due to structural similarity. Both share genotoxicity and skin sensitization endpoints .
- Safety Data: Allyl octanoate’s safety profile includes precautions for eye contact (S26) and protective clothing (S36) .
Q & A
Q. What analytical methods are recommended for characterizing Allyl octanoate-d2 and ensuring isotopic purity?
Gas chromatography/mass spectrometry (GC/MS) is the primary method for identifying Allyl octanoate-d2, leveraging retention indices (e.g., KI: 1280) and mass spectral data for structural confirmation . Isotopic purity can be assessed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to quantify deuterium incorporation. For example, GC purity standards (>96% by GC analysis) are critical to validate synthetic yields .
Q. How does deuterium substitution in Allyl octanoate-d2 influence its physicochemical properties compared to the non-deuterated form?
Deuterium substitution increases molecular weight (e.g., from 184.26 g/mol to ~186.28 g/mol for d2) and may alter boiling points due to isotopic effects. These changes can affect chromatographic retention times and partition coefficients, requiring adjustments in experimental protocols. For instance, deuterated esters often exhibit slightly higher boiling points due to stronger C-D bonds .
Q. What synthetic routes are optimal for preparing Allyl octanoate-d2 with high isotopic enrichment?
Esterification of deuterated octanoic acid (e.g., CD3(CD2)6COOD) with allyl alcohol under acid catalysis (e.g., H2SO4) is a common method. Isotopic dilution can be minimized by using deuterated solvents (e.g., D2O) and inert atmospheres. Post-synthesis purification via fractional distillation ensures >95% isotopic enrichment .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing Allyl octanoate-d2 while minimizing isotopic dilution?
A 2<sup>k</sup> factorial design can systematically evaluate variables such as temperature, catalyst concentration, and reaction time. For example, temperature and catalyst interactions may significantly impact esterification efficiency. Statistical analysis (e.g., ANOVA) identifies critical factors, enabling optimization of deuterium retention while maintaining yield (>90%) .
Q. What strategies resolve discrepancies in reported physicochemical data (e.g., boiling points, retention indices) for Allyl octanoate-d2 across studies?
Contradictions in data (e.g., boiling points ranging from 215–225°C) may arise from differences in isotopic purity or analytical conditions. Cross-validation using reference standards (e.g., NIST-certified compounds) and harmonized GC parameters (e.g., column type, carrier gas flow rate) reduces variability. Meta-analysis of peer-reviewed datasets can clarify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
